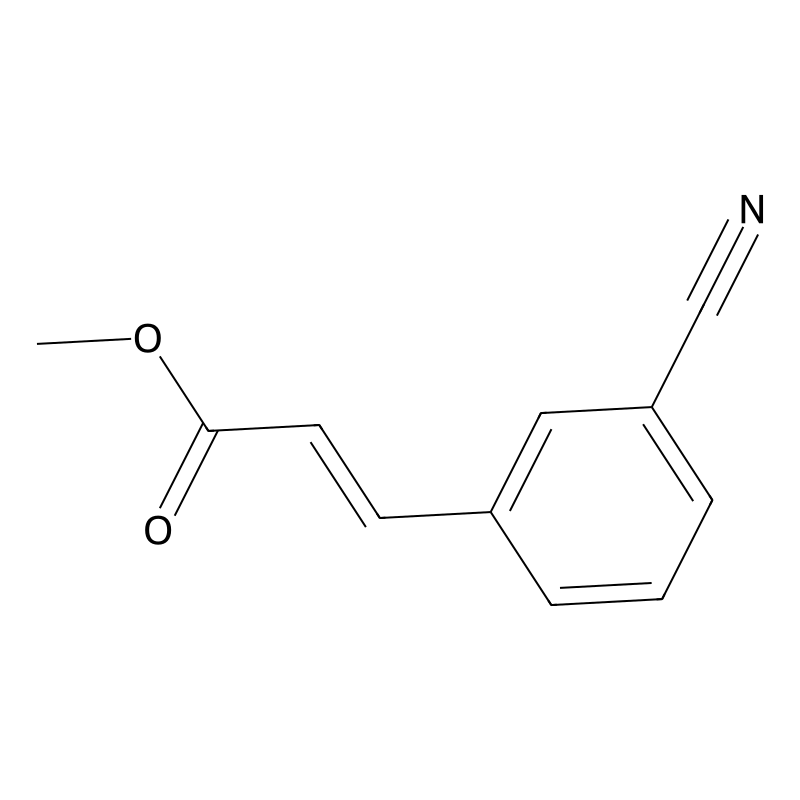Methyl 3-(3-cyanophenyl)acrylate

Content Navigation
CAS Number
Product Name
IUPAC Name
Molecular Formula
Molecular Weight
InChI
InChI Key
SMILES
Synonyms
Canonical SMILES
Isomeric SMILES
Photopolymerization in Organic Electronics
Specific Scientific Field: Organic electronics, which encompasses the study of organic semiconductors and their applications in electronic devices, is the specific scientific field relevant to this application.
Summary: Methyl 3-(3-cyanophenyl)acrylate (MCPA) serves as a promising monomer for photopolymerization in organic electronics. Researchers have explored its use in fabricating organic thin-film transistors (OTFTs), organic light-emitting diodes (OLEDs), and organic photovoltaic cells (OPVs).
Experimental Procedures:Synthesis of MCPA: MCPA can be synthesized through the reaction of 4-cyanophenol with acryloyl chloride in the presence of triethylamine as a catalyst.
OTFTs: MCPA-derived polymers exhibit high charge carrier mobility, enabling efficient charge transport in OTFTs.
OLEDs: MCPA-containing emissive layers lead to bright and stable OLEDs with tunable emission colors.
Coordination Compounds in Medicinal Chemistry
Specific Scientific Field: Medicinal chemistry and bioinorganic chemistry are relevant fields for this application.
Summary: MCPA can serve as a ligand in coordination compounds with metal ions. These complexes exhibit interesting biological activities, including antimicrobial and antitumor effects.
Experimental Procedures:Antimicrobial Activity: MCPA-metal complexes show enhanced antimicrobial properties compared to free MCPA.
Antitumor Effects: Some MCPA-metal complexes exhibit cytotoxicity against cancer cells, making them potential candidates for drug development.
Methyl 3-(3-cyanophenyl)acrylate is an organic compound characterized by its acrylate structure, which includes a methyl ester and a cyanophenyl group. Its molecular formula is with a molecular weight of approximately 187.19 g/mol. This compound features a double bond between the carbon atoms of the acrylate group, making it reactive in various
- Michael Addition: As an electron-deficient alkene, it readily undergoes Michael addition with nucleophiles.
- Polymerization: Under certain conditions, the compound can polymerize, forming longer-chain polymers.
- Heck Reaction: This compound can be involved in Heck coupling reactions when reacted with aryl halides in the presence of palladium catalysts .
Research indicates that compounds similar to methyl 3-(3-cyanophenyl)acrylate exhibit various biological activities, including:
- Antimicrobial Properties: Some derivatives have shown effectiveness against certain bacterial strains.
- Anticancer Activity: Certain acrylates have been studied for their potential to inhibit cancer cell proliferation .
- Enzyme Inhibition: The compound may interact with specific enzymes, affecting metabolic pathways.
Several synthetic routes exist for producing methyl 3-(3-cyanophenyl)acrylate:
- Aldol Condensation: This method involves the reaction of aromatic aldehydes with methyl acrylate under basic conditions.
- Heck Reaction: Utilizing palladium catalysts, this method couples 3-cyanophenyl halides with methyl acrylate.
- Multicomponent Reactions: Recent studies have demonstrated efficient three-component reactions involving alkyl acrylates, aldehydes, and activated malonates to yield this compound .
Methyl 3-(3-cyanophenyl)acrylate finds applications in various fields:
- Material Science: Used in the synthesis of polymers and resins.
- Pharmaceuticals: Potentially useful in drug development due to its biological activities.
- Agricultural Chemicals: May serve as intermediates in the synthesis of agrochemicals.
Interaction studies involving methyl 3-(3-cyanophenyl)acrylate focus on its reactivity with biological molecules and other chemical species. These studies aim to elucidate its mechanism of action and potential therapeutic effects. For instance, investigations into its binding affinities with enzymes or receptors can provide insights into its biological roles.
Methyl 3-(3-cyanophenyl)acrylate shares structural similarities with several other compounds. Below is a comparison highlighting its uniqueness:
| Compound Name | Molecular Formula | Unique Features |
|---|---|---|
| Methyl 3-(4-cyanophenyl)acrylate | Different position of the cyano group | |
| Methyl 3-(2-cyanophenyl)acrylate | Cyano group at the ortho position | |
| Methyl 3-(4-cyano-3-methylphenyl)acrylate | Contains a methyl substitution on the phenyl ring | |
| Methyl 3-(4-nitrophenyl)acrylate | Nitro group instead of cyano |
The primary distinction of methyl 3-(3-cyanophenyl)acrylate lies in the positioning of the cyano group on the phenyl ring, which influences its reactivity and biological properties compared to other similar compounds.
XLogP3
GHS Hazard Statements
H315 (100%): Causes skin irritation [Warning Skin corrosion/irritation];
H319 (100%): Causes serious eye irritation [Warning Serious eye damage/eye irritation];
H335 (100%): May cause respiratory irritation [Warning Specific target organ toxicity, single exposure;
Respiratory tract irritation]
Pictograms

Irritant






